2-Ethyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2-Ethyl-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 2-ethyl-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Ethyl-1,3-thiazole+Chlorosulfonic acid→2-Ethyl-1,3-thiazole-4-sulfonyl chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, under mild to moderate temperatures.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. The reactions are often conducted in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions with amines.
Halogenated thiazoles: Formed through electrophilic halogenation reactions.
Scientific Research Applications
2-Ethyl-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including antimicrobial and anticancer agents.
Biological Research: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industrial Chemistry: It serves as a building block for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-thiazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can exhibit various biological activities. The thiazole ring itself can participate in interactions with biological targets, such as enzymes and receptors, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-1,3-thiazole-4-sulfonyl chloride: Contains a phenyl group, leading to different reactivity and applications.
2-Ethyl-1,3-oxazole-4-sulfonyl chloride: An oxazole analog with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
2-Ethyl-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of both sulfur and nitrogen atoms in the thiazole ring, which imparts distinct electronic properties and reactivity. The ethyl group at the 2-position also influences the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C5H6ClNO2S2 |
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Molecular Weight |
211.7 g/mol |
IUPAC Name |
2-ethyl-1,3-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO2S2/c1-2-4-7-5(3-10-4)11(6,8)9/h3H,2H2,1H3 |
InChI Key |
FSFYHCYCZQJEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)S(=O)(=O)Cl |
Origin of Product |
United States |
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